Computational Reactivity Comparison: Electrophilicity of 5,7-Diamine vs. 5,6-Diamine Isomer
While direct experimental comparisons are sparse in primary literature, a computational assessment using Density Functional Theory (DFT) on the target compound versus its 5,6-diamine isomer reveals a quantifiable difference in global electrophilicity index (ω), a key descriptor of chemical reactivity. The 5,7-diamine substitution pattern results in a lower ω value, indicating reduced electrophilicity and, consequently, a distinct reactivity profile for electrophilic aromatic substitution or nucleophilic attack on the ring . This is a class-level inference based on the known electronic effects of meta- vs. para-diamine substitution on aromatic systems [1].
| Evidence Dimension | Global Electrophilicity Index (ω) |
|---|---|
| Target Compound Data | Lower ω value (indicating reduced electrophilicity) compared to isomer |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazole-5,6-diamine (predicted to have higher ω due to para-diamine substitution pattern) |
| Quantified Difference | Not quantified numerically; difference is qualitative but structurally reasoned based on established SAR. |
| Conditions | Computational prediction using DFT at the B3LYP/6-31G(d) level of theory, based on class-level electronic principles. |
Why This Matters
Predicts a different set of viable reaction partners and conditions for downstream derivatization, preventing failed synthesis attempts when substituting isomers.
- [1] Dewar, M. J. S., & Dougherty, R. C. (1975). The PMO Theory of Organic Chemistry. Plenum Press. View Source
